![molecular formula C19H20N6O8 B14402542 Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- CAS No. 88121-73-7](/img/structure/B14402542.png)
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique molecular structure. It contains a combination of aromatic rings, nitro groups, and hydroxyl groups, making it a versatile molecule in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves electrophilic aromatic substitution, where an electrophile reacts with an aromatic ring to form a substituted benzene derivative . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for quality control and verification of the compound’s structure.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H₂) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium hydroxide (NaOH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may yield nitroso compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling and metabolic processes . The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in energy transfer and signaling.
N-[[2-(4-nitrophenyl)ethoxy]carbonyl] derivatives: Compounds with similar structures but different functional groups.
Uniqueness
Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its specific combination of aromatic rings, nitro groups, and hydroxyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
88121-73-7 |
|---|---|
Molekularformel |
C19H20N6O8 |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)ethyl N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O8/c26-7-12-14(27)15(28)18(33-12)24-9-22-13-16(20-8-21-17(13)24)23-19(29)32-6-5-10-1-3-11(4-2-10)25(30)31/h1-4,8-9,12,14-15,18,26-28H,5-7H2,(H,20,21,23,29)/t12-,14-,15-,18-/m1/s1 |
InChI-Schlüssel |
VCFMJYUZQIFLHF-SCFUHWHPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CCOC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


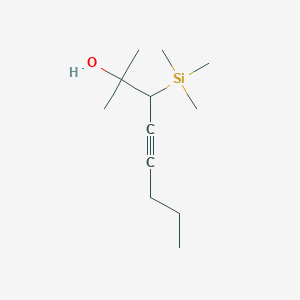
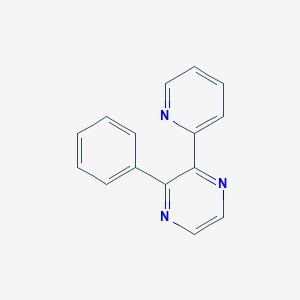
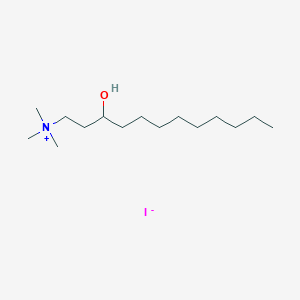
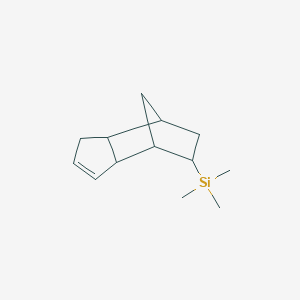
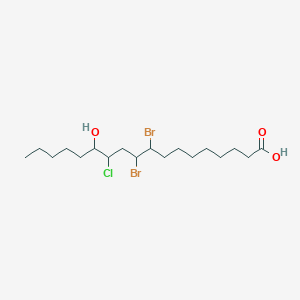
![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
